molecular formula C21H23BrN2O3 B13713017 2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate

2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate

Cat. No.: B13713017
M. Wt: 431.3 g/mol
InChI Key: JXXHHJPZUCUOCI-UHFFFAOYSA-N
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Description

MFCD32690938 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32690938 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of MFCD32690938 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.

    Automated Systems: Automated systems control the reaction conditions, ensuring that the process is efficient and reproducible.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD32690938 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD32690938 typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Catalysts: Various catalysts can be used to facilitate the reactions, depending on the specific reaction conditions.

Major Products Formed

The major products formed from the reactions of MFCD32690938 depend on the type of reaction and the reagents used. For example:

    Oxidation Products: Various oxidized derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with different functional groups.

Scientific Research Applications

MFCD32690938 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD32690938 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions and processes.

Properties

Molecular Formula

C21H23BrN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

[2-bromo-6-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)phenyl]methyl acetate

InChI

InChI=1S/C21H23BrN2O3/c1-14(25)27-13-16-17(22)7-5-9-19(16)24-11-10-23-18-8-4-2-3-6-15(18)12-20(23)21(24)26/h5,7,9,12H,2-4,6,8,10-11,13H2,1H3

InChI Key

JXXHHJPZUCUOCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Br)N2CCN3C4=C(CCCCC4)C=C3C2=O

Origin of Product

United States

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